cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val]
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Overview
Description
Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val] is a cyclic peptide, a class of compounds known for their stability and diverse biological activities. Cyclic peptides are characterized by their ring structure, which can enhance their resistance to enzymatic degradation and improve their binding affinity to biological targets. This particular compound is composed of a sequence of amino acids, including N-methylated alanine, beta-alanine, D-oleucine, proline, isoleucine, and N-methylated valine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val] typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using activating agents such as carbodiimides or uronium salts. After the assembly of the linear peptide, cyclization is achieved by removing the protecting groups and cleaving the peptide from the resin under acidic conditions .
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val] often involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency, with rigorous quality control measures in place to monitor the synthesis and purification steps .
Chemical Reactions Analysis
Types of Reactions
Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val] can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the peptide. Substitution reactions can introduce new functional groups, altering the peptide’s properties .
Scientific Research Applications
Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val] has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis, cyclization, and stereochemistry.
Biology: Investigated for its potential antimicrobial, antiviral, and anticancer activities due to its stability and ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in drug development, particularly for diseases where cyclic peptides can offer advantages over linear peptides.
Industry: Utilized in the development of new materials and as a template for designing novel bioactive compounds
Mechanism of Action
The mechanism of action of cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Cyclo(Phe-Pro): Another cyclic peptide with distinct biological activities.
Cyclo(Leu-Pro): Known for its antimicrobial properties.
Cyclo(Val-Pro): Studied for its potential therapeutic applications.
Uniqueness
Cyclo[N(Me)Ala-bAla-D-OLeu-Pro-Ile-DL-N(Me)Val] is unique due to its specific amino acid sequence and N-methylation, which confer enhanced stability and biological activity. Its distinct stereochemistry and cyclic structure make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C30H51N5O7 |
---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
(3R,10S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-(2-methylpropyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C30H51N5O7/c1-10-19(6)24-29(40)34(9)25(18(4)5)30(41)33(8)20(7)26(37)31-14-13-23(36)42-22(16-17(2)3)28(39)35-15-11-12-21(35)27(38)32-24/h17-22,24-25H,10-16H2,1-9H3,(H,31,37)(H,32,38)/t19-,20-,21-,22+,24-,25?/m0/s1 |
InChI Key |
GNBHVMBELHWUIF-FHTPKMLWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N(C(C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)CC(C)C)C)C)C(C)C)C |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C)C)C)C(C)C)C |
Origin of Product |
United States |
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